8-methoxy-5-methyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
The compound 8-methoxy-5-methyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one (hereafter referred to as the "target compound") is a pyrimidoindole derivative with a complex substitution pattern. Key structural features include:
- Pyrimido[5,4-b]indol-4-one core: A fused heterocyclic system providing a planar scaffold for intermolecular interactions.
- Substituents: 8-Methoxy group: Enhances solubility and modulates electronic properties. 5-Methyl group: Increases lipophilicity and steric bulk. 3-Propyl chain: Balances hydrophobicity and conformational flexibility.
Properties
IUPAC Name |
8-methoxy-5-methyl-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl-3-propylpyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S/c1-5-10-30-25(32)24-23(18-14-17(33-4)7-8-19(18)28(24)3)27-26(30)35-15-22(31)29-11-12-34-21-9-6-16(2)13-20(21)29/h6-9,13-14H,5,10-12,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITVJMOMTCTIPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)N4CCOC5=C4C=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-5-methyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps. One common method includes the following steps:
Formation of the isoxazole ring: This step involves the reaction of appropriate precursors under specific conditions to form the isoxazole ring.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base.
Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-5-methyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-methoxy-5-methyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 8-methoxy-5-methyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Core Modifications and Substituent Variations
The table below compares the target compound with structurally related pyrimidoindole derivatives:
Key Observations :
- R3 Position : The target compound’s propyl group offers intermediate hydrophobicity compared to bulkier benzyl (Compound 3) or phenyl groups .
- Fluorine vs. Methoxy : Fluorinated analogues (e.g., ) may exhibit improved metabolic stability but reduced solubility compared to methoxy-substituted derivatives .
Physicochemical and Pharmacokinetic Properties
Implications :
- The target compound’s higher molecular weight and moderate logP suggest balanced membrane permeability and solubility, suitable for oral bioavailability.
- Reduced rotatable bonds compared to Compound 3 may enhance metabolic stability .
Biological Activity
The compound 8-methoxy-5-methyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one represents a novel structure with potential therapeutic applications. Its unique molecular framework suggests diverse biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure
The compound features a complex arrangement of multiple functional groups that may contribute to its biological properties. The key structural components include:
- A pyrimidoindole core that is known for its varied pharmacological activities.
- A benzoxazine moiety that has been previously linked to anticancer properties.
Anticancer Activity
Recent studies have highlighted the potential of benzoxazine derivatives in cancer therapy. For instance, compounds similar to the studied one have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer cells through mechanisms involving retinoic acid receptor-related orphan receptor (ROR) modulation and PI3K inhibition .
Case Study:
A study demonstrated that benzoxazine sulphonamides significantly reduced tumor growth by enhancing T-cell activity within the tumor microenvironment. This suggests that the incorporation of the benzoxazine structure into our compound could similarly enhance its anticancer efficacy.
Antimicrobial Activity
The compound's structural attributes may also confer antimicrobial properties. Research on related thiazole derivatives indicates that modifications can lead to significant antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|---|
| Benzoxazine Derivative A | E. coli | 18 | Moderate |
| Thiazole Derivative B | S. aureus | 22 | Good |
| Pyrimidoindole Derivative C | K. pneumoniae | 15 | Moderate |
- Apoptosis Induction: Compounds with similar structures have been observed to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Key Enzymes: The presence of functional groups such as sulfonamides in related structures indicates potential inhibition of enzymes involved in cellular proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
